Methyl 3-hydrazino-4-(propylsulfonyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-hydrazino-4-(propylsulfonyl)thiophene-2-carboxylate is a synthetic organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a hydrazino group at the third position, a propylsulfonyl group at the fourth position, and a methyl ester group at the second position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydrazino-4-(propylsulfonyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the thiophene ring, which undergoes sulfonation to introduce the propylsulfonyl group. This is followed by the introduction of the hydrazino group through a hydrazination reaction. The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydrazino-4-(propylsulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Methyl 3-hydrazino-4-(propylsulfonyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-hydrazino-4-(propylsulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydrazino-4-(methylsulfonyl)thiophene-2-carboxylate
- Methyl 3-hydrazino-4-(ethylsulfonyl)thiophene-2-carboxylate
- Methyl 3-hydrazino-4-(butylsulfonyl)thiophene-2-carboxylate
Uniqueness
Methyl 3-hydrazino-4-(propylsulfonyl)thiophene-2-carboxylate is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The propylsulfonyl group, in particular, may enhance its solubility and reactivity compared to other similar compounds.
Properties
IUPAC Name |
methyl 3-hydrazinyl-4-propylsulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S2/c1-3-4-17(13,14)6-5-16-8(7(6)11-10)9(12)15-2/h5,11H,3-4,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMSFDDLDDIIJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CSC(=C1NN)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381052 |
Source
|
Record name | Methyl 3-hydrazinyl-4-(propane-1-sulfonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-01-4 |
Source
|
Record name | Methyl 3-hydrazinyl-4-(propylsulfonyl)-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175202-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-hydrazinyl-4-(propane-1-sulfonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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